3-(4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline 3-(4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline
Brand Name: Vulcanchem
CAS No.: 2034350-44-0
VCID: VC4144889
InChI: InChI=1S/C18H26N6O2S/c1-14(2)23-12-18(19-13-23)27(25,26)24-9-7-22(8-10-24)17-11-15-5-3-4-6-16(15)20-21-17/h11-14H,3-10H2,1-2H3
SMILES: CC(C)N1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3
Molecular Formula: C18H26N6O2S
Molecular Weight: 390.51

3-(4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline

CAS No.: 2034350-44-0

Cat. No.: VC4144889

Molecular Formula: C18H26N6O2S

Molecular Weight: 390.51

* For research use only. Not for human or veterinary use.

3-(4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline - 2034350-44-0

Specification

CAS No. 2034350-44-0
Molecular Formula C18H26N6O2S
Molecular Weight 390.51
IUPAC Name 3-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
Standard InChI InChI=1S/C18H26N6O2S/c1-14(2)23-12-18(19-13-23)27(25,26)24-9-7-22(8-10-24)17-11-15-5-3-4-6-16(15)20-21-17/h11-14H,3-10H2,1-2H3
Standard InChI Key QYHZTMOWZZLLEN-UHFFFAOYSA-N
SMILES CC(C)N1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3

Introduction

Potential Applications

While specific studies on this compound are unavailable in the provided sources, compounds with similar scaffolds are often explored for the following applications:

  • Antifungal Activity: Sulfonamide and imidazole derivatives are known for their antifungal properties due to their ability to inhibit fungal enzymes .

  • Anticancer Potential: Heterocyclic compounds like cinnolines have demonstrated cytotoxic activity in various cancer cell lines .

  • CNS Disorders: Piperazine derivatives are frequently investigated for their role in modulating neurotransmitter systems, which could make them candidates for treating neurological conditions .

Synthesis

The synthesis of such compounds typically involves multi-step reactions:

  • Formation of the cinnoline core through cyclization reactions.

  • Functionalization of the piperazine ring with sulfonyl-imidazole groups.

  • Final assembly via coupling reactions under controlled conditions (e.g., using catalysts or specific solvents).

These methods align with general strategies reported for related compounds .

Biological Evaluation

Although no direct data on this compound's activity were found, similar molecules have been evaluated for:

  • Enzyme Inhibition: Targeting enzymes like kinases or proteases in cancer or fungal infections .

  • Metabolic Stability: Testing for drug-likeness using computational tools like SwissADME or experimental assays .

Comparison with Related Compounds

PropertyCompound Class ExamplesPotential Activity
Sulfonamide-Imidazole DerivativesAntifungal agents (e.g., triazoles) Inhibition of fungal enzymes
Piperazine-Cinnoline HybridsAnticancer agents (e.g., sulfonamides) Cytotoxicity against tumor cells
Imidazole DerivativesCNS-active drugs (e.g., antipsychotics) Modulation of neurotransmitters

Future Directions

Research on this compound could focus on:

  • In Vitro Screening: Testing against microbial and cancer cell lines.

  • Molecular Docking Studies: Predicting interactions with biological targets.

  • Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME) properties.

Further studies could elucidate its therapeutic potential and optimize its structure for specific applications.

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